Cas no 1232688-98-0 (rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)

rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid
- 1232688-98-0
- EN300-2001125
-
- インチ: 1S/C9H14O2/c10-9(11)8-5-7(8)6-3-1-2-4-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1
- InChIKey: ZRBBKMRFKSYVAN-JGVFFNPUSA-N
- ほほえんだ: OC([C@@H]1C[C@H]1C1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 154.099379685g/mol
- どういたいしつりょう: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001125-0.05g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-2001125-0.1g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-2001125-0.25g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-2001125-5.0g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-2001125-1.0g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-2001125-1g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-2001125-10g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-2001125-2.5g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-2001125-10.0g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-2001125-0.5g |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid |
1232688-98-0 | 0.5g |
$739.0 | 2023-09-16 |
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
S. Ahmed Chem. Commun., 2009, 6421-6423
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acidに関する追加情報
Chemical Profile of rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid (CAS No. 1232688-98-0)
rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid, identified by the CAS number 1232688-98-0, is a structurally unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its cyclopentyl and cyclopropane moieties, presents a fascinating scaffold for drug discovery due to its distinct stereochemistry and potential biological activity. The presence of both cyclopentyl and cyclopropane rings introduces conformational flexibility and specific electronic properties, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.
The compound's stereochemical configuration, denoted as rac-(1R,2S), indicates an equal mixture of (1R,2S) and (1S,2R) enantiomers. This racemic mixture is particularly interesting because each enantiomer may exhibit different biological properties, necessitating careful study to understand the overall pharmacological profile. The carboxylic acid functional group at the 1-position provides a site for further derivatization, enabling the synthesis of various analogs with tailored biological activities. Such modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate non-linear cyclic structures, such as those found in rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid. These structures often exhibit unique interactions with biological targets due to their rigid yet flexible framework. For instance, the cyclopropane ring is known to mimic certain natural products and can enhance binding affinity to enzymes or receptors. The cyclopentyl group adds another layer of complexity, influencing both the electronic distribution and steric environment around the molecule.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for therapeutic targets. The carboxylic acid moiety can serve as a hydrogen bond acceptor or participate in salt formation, which is critical for improving oral bioavailability. Additionally, the chiral center at the 1-position allows for the exploration of enantioselective interactions with biological systems. This is particularly relevant in drug discovery, where enantiomeric purity can significantly impact efficacy and safety profiles.
Recent studies have begun to explore the pharmacological potential of rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid and its derivatives. For example, researchers have investigated its interaction with various enzymes and receptors using computational modeling and experimental techniques. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain therapeutic targets, making it a promising lead compound for further development. The structural features of rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid, particularly the combination of cyclopentyl and cyclopropane rings, contribute to its unique pharmacophore that could be exploited for designing novel drugs.
The synthesis of this compound presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes involving chiral auxiliaries or asymmetric catalysis to achieve high enantiomeric purity. However, recent advances in synthetic methodology have made it possible to access such molecules more efficiently. For instance, transition metal-catalyzed reactions have been employed to construct the cyclopropane ring with high selectivity. Similarly, biocatalytic approaches using enzymes have shown promise in introducing chirality at specific centers without excessive racemization.
In conclusion,rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid (CAS No. 1232688-98-0) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of cyclic moieties and functional groups makes it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives,rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid is likely to play an important role in future drug development pipelines.
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